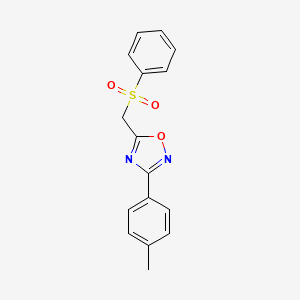

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 5-position with a phenylsulfonylmethyl moiety. The 1,2,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, particularly in targeting enzymes and receptors.

Properties

IUPAC Name |

5-(benzenesulfonylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)16-17-15(21-18-16)11-22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIMQEYJNLHJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylsulfonylmethyl hydrazine with a p-tolyl nitrile oxide, leading to the formation of the oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the reaction of phenylsulfonylmethyl derivatives with appropriate hydrazines or acid hydrazides under dehydrating conditions. The oxadiazole ring structure is crucial for its biological activity, as it enhances lipophilicity and facilitates interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. Specifically, compounds containing the 1,2,4-oxadiazole nucleus have shown effectiveness against various bacterial and fungal strains. The lipophilic nature of these compounds allows them to penetrate microbial cell membranes effectively .

Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of sphingosine kinase activity . The compound's structure contributes to its ability to inhibit cancer cell proliferation and migration.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, modifications of the oxadiazole structure have been linked to inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's . The presence of the phenylsulfonyl group enhances binding affinity and selectivity towards these targets.

Neurological Disorders

Given its enzyme inhibition properties, this compound is being explored for potential applications in treating neurological disorders. Its ability to inhibit cholinesterases may lead to improved cognitive function in patients with Alzheimer's disease .

Anticancer Therapy

The compound's anticancer properties suggest it could be developed into a therapeutic agent for various cancers. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity in vivo .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study demonstrated that this compound exhibited significant cytotoxic effects against prostate cancer cells, with IC50 values comparable to established chemotherapeutics .

- Another investigation highlighted its role as a selective inhibitor of cholinesterase enzymes, suggesting potential use in treating cognitive decline associated with age-related disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole are best contextualized through comparisons with analogous 1,2,4-oxadiazole derivatives. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Notes:

- Chloromethyl vs.

- Alkenyl vs.

Biological Activity

5-((Phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring substituted with a phenylsulfonyl group and a p-tolyl group. The synthesis typically involves cyclodehydration reactions of appropriate precursors. The general method for synthesizing oxadiazoles includes:

- Reagents: Use of phenylsulfonyl chloride and p-toluidine as starting materials.

- Reaction Conditions: Conducting the reaction under acidic or basic conditions to facilitate cyclization.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities including:

- Anticancer Activity: Many derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: Some oxadiazoles demonstrate antibacterial and antifungal activities.

- Anti-inflammatory Effects: Certain compounds have been reported to inhibit inflammatory pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| PC3 (Prostate Cancer) | 10.0 |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells through the activation of caspases.

- Targeting Specific Kinases: Some studies suggest that oxadiazoles can inhibit tyrosine kinases involved in cancer progression.

Case Studies

Several studies have explored the biological activity of similar oxadiazole derivatives:

- Study on Cytotoxicity:

- Antimicrobial Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.